D-Lactose monohydrate
Übersicht
Beschreibung
Alpha-lactose monohydrate is a glycoside.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Excipient for Dry Powder Inhalers : D-Lactose monohydrate is a crucial pharmaceutical excipient used in dry powder inhaler (DPI) formulations. High shear blending processes affecting this compound have been explored, identifying significant process parameters like total energy input, blade design, and storage conditions of lactose before blending. These factors significantly influence the particle size distribution of the processed material, which can affect the performance of DPI formulations. Additionally, high energy blending may induce changes in the water sorption characteristics of this compound, though the formation of amorphous material in this context is not confirmed (Bridson et al., 2007).
Crystallization from Dimethyl Sulfoxide (DMSO) Solutions : The crystallization of α-lactose monohydrate from DMSO solutions shows the influence of β-lactose on the morphology of α-lactose monohydrate crystals. This study provides insights into the crystallization process and the effects of different lactose isomers on the crystal structure, which is vital for pharmaceutical applications (Dincer et al., 1999).
Preformulation Studies for Solid Oral Dosage Forms : this compound has been evaluated as an excipient in the development of solid oral dosage forms for direct compression. Various forms of lactose, including anhydrous, monohydrate, and spray-dried, were examined using the SeDeM method. This research is crucial for pharmaceutical industries in formulating drug products, reflecting the scientific characteristics of this excipient (Tadwee et al., 2017).
Micronization-Induced Changes in Solid State : Techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) have been used to assess the solid-state changes induced by the micronization process in α-lactose monohydrate. A new gravimetric method was developed to quantify these changes, which is crucial for understanding the performance of Dry Powder Inhalers (DPIs) (Della Bella et al., 2016).
Alternative Sugars as Potential Carriers for Dry Powder Inhalations : Research has been conducted on alternative carriers like mannitol, glucose, sorbitol, maltitol, and xylitol as substitutes for lactose monohydrate in dry powder inhaler formulations. This research is important for DPI formulations where lactose cannot be used due to interactions with the reducing sugar function (Steckel & Bolzen, 2004).
Wirkmechanismus
Target of Action
D-Lactose (monohydrate), also known as lactose hydrate, primarily targets the enzyme lactase . Lactase is responsible for the hydrolysis of lactose into its constituent monosaccharides, glucose and galactose . This enzymatic action is crucial in neonates, where the glucose released serves as a major energy source .
Mode of Action
The interaction of D-Lactose (monohydrate) with lactase results in the breakdown of the disaccharide into glucose and galactose . This hydrolysis is a critical step in the digestion and absorption of lactose, particularly in the small intestine .
Biochemical Pathways
The hydrolysis of lactose by lactase is a key step in the lactose metabolism pathway . The glucose and galactose produced are then absorbed into the bloodstream and utilized in various metabolic processes. Glucose serves as a primary energy source, while galactose is involved in the synthesis of glycoproteins and glycolipids .
Pharmacokinetics
The pharmacokinetics of D-Lactose (monohydrate) primarily involve its digestion and absorption in the gastrointestinal tract . After ingestion, lactose is hydrolyzed by lactase in the small intestine into glucose and galactose, which are then absorbed into the bloodstream . The rate of absorption and subsequent bioavailability are influenced by factors such as lactase activity and the presence of other nutrients .
Result of Action
The hydrolysis of D-Lactose (monohydrate) by lactase results in the production of glucose and galactose . These monosaccharides are essential for various physiological functions. Glucose is a primary energy source for cells, while galactose plays a role in the synthesis of glycoproteins and glycolipids .
Action Environment
The action of D-Lactose (monohydrate) is influenced by various environmental factors. For instance, the activity of lactase and the efficiency of lactose hydrolysis can be affected by factors such as pH and temperature . Additionally, the presence of water is necessary for the formation of lactose monohydrate from its anhydrous form .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
The enzyme lactase hydrolyzes D-Lactose monohydrate to its constituent monosaccharides . In neonates, glucose released via the action of lactase is a major energy source . The α-lactose crystallizes as a monohydrate (C 12 H 22 O 11 ·H 2 O), while β-lactose forms anhydrous crystals .
Cellular Effects
This compound plays a crucial role in cellular metabolism, particularly in neonates where the glucose released from the hydrolysis of lactose serves as a major energy source .
Molecular Mechanism
The hydrolysis of this compound is catalyzed by the enzyme lactase. This reaction involves the breaking of the glycosidic bond linking the glucose and galactose units, resulting in the release of these monosaccharides .
Temporal Effects in Laboratory Settings
The stability of this compound is influenced by its crystalline form. The α-lactose crystallizes as a monohydrate, which is more stable than the anhydrous β-lactose .
Dosage Effects in Animal Models
The effects of this compound in animal models are largely dependent on the activity of lactase. In species that produce this enzyme, lactose can be efficiently metabolized. In species or individuals with lactase deficiency, high doses of lactose can lead to digestive issues .
Metabolic Pathways
This compound is involved in the lactose metabolism pathway. The enzyme lactase, located in the brush border of the small intestine, hydrolyzes lactose into glucose and galactose .
Transport and Distribution
The monosaccharides resulting from the hydrolysis of this compound, glucose and galactose, are transported across the intestinal epithelium into the bloodstream for distribution to various tissues .
Subcellular Localization
The enzyme lactase, which hydrolyzes this compound, is localized in the brush border of the small intestine . This localization allows for efficient hydrolysis of lactose as it passes through the digestive tract.
Eigenschaften
IUPAC Name |
2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVLPVUVIUVCRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10039-26-6, 64044-51-5 | |
Record name | D-Glucose, 4-O-β-D-galactopyranosyl-, hydrate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.346 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | D-Glucose, 4-O-β-D-galactopyranosyl-, hydrate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.265 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.